molecular formula C15H18O4 B11809397 Methyl 4-butoxy-2-methylbenzofuran-6-carboxylate

Methyl 4-butoxy-2-methylbenzofuran-6-carboxylate

Cat. No.: B11809397
M. Wt: 262.30 g/mol
InChI Key: AXEBTEREXWHSEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-butoxy-2-methylbenzofuran-6-carboxylate typically involves the formation of the benzofuran core followed by the introduction of the butoxy and carboxylate groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the butoxy and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions are often employed to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl4-butoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .

Scientific Research Applications

Methyl4-butoxy-2-methylbenzofuran-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism by which Methyl4-butoxy-2-methylbenzofuran-6-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl4-butoxy-2-methylbenzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 4-butoxy-2-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C15H18O4/c1-4-5-6-18-13-8-11(15(16)17-3)9-14-12(13)7-10(2)19-14/h7-9H,4-6H2,1-3H3

InChI Key

AXEBTEREXWHSEF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC

Origin of Product

United States

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